molecular formula C17H33NO B13791356 Propanenitrile, 3-(tetradecyloxy)- CAS No. 68527-83-3

Propanenitrile, 3-(tetradecyloxy)-

Cat. No.: B13791356
CAS No.: 68527-83-3
M. Wt: 267.4 g/mol
InChI Key: NSEZEILPAFNORQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-(tetradecyloxy)- can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically heated under reflux to ensure complete substitution . Another method involves the dehydration of primary amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production of nitriles, including propanenitrile, 3-(tetradecyloxy)-, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol can produce propionitrile, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(tetradecyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.

Major Products

    Hydrolysis: Carboxylic acids and ammonium salts.

    Reduction: Primary amines.

    Nucleophilic Addition: Ketones.

Comparison with Similar Compounds

Properties

CAS No.

68527-83-3

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-tetradecoxypropanenitrile

InChI

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-14,16-17H2,1H3

InChI Key

NSEZEILPAFNORQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCC#N

Origin of Product

United States

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